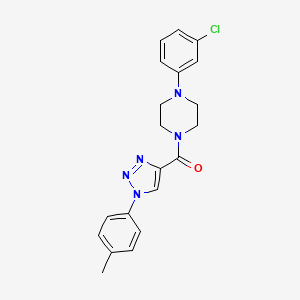![molecular formula C16H16N2S B2879205 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole CAS No. 295361-85-2](/img/structure/B2879205.png)
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” is a chemical compound . It is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been discussed in several studies . In one study, the reaction of an obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a benzimidazole derivative . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” consists of a benzimidazole core with a 2,4-dimethylbenzylthio substituent . The molecular formula is C16H16N2S , and the molecular weight is 268.38 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. The presence of substituent groups on the benzimidazole core structure can significantly influence bioactivity against various cancer cell lines . For instance, modifications at the 5(6)-position with methyl groups and the introduction of electron-donating groups have shown to increase anticancer activity . This suggests that “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could potentially be explored as an anticancer agent, targeting specific cancer types based on its structural attributes.
Antimicrobial Properties
The benzimidazole nucleus has been associated with antimicrobial activity. Its structural resemblance to purine-like structures allows it to interact with biopolymers of the living system, which can be exploited to develop new antimicrobial agents . The specific derivative could be synthesized and tested against a range of microbial pathogens to determine its efficacy as an antimicrobial compound.
Antiparasitic Uses
Benzimidazoles are well-known for their antiparasitic effects. They have been used to treat a variety of parasitic infections, and their derivatives continue to be explored for new antiparasitic drugs . The thioether and dimethylbenzyl groups in “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” may offer unique interactions with parasitic enzymes or receptors, providing a new avenue for antiparasitic therapy.
Enzyme Inhibition
Many benzimidazole derivatives act as potent inhibitors of various enzymes. They can mimic the structure of enzyme substrates or bind to active sites, thereby inhibiting enzyme activity . “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” could be investigated for its potential to inhibit specific enzymes that are therapeutic targets in diseases such as diabetes, cardiovascular diseases, or neurological disorders.
Cardiovascular Applications
Benzimidazole compounds have been implicated in the treatment of cardiovascular diseases due to their ability to modulate biological pathways involved in heart function . Research into the specific effects of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” on cardiovascular tissues could lead to the development of new treatments for heart disease.
Neurological Disorders
The structural versatility of benzimidazole allows for the development of compounds that can cross the blood-brain barrier and act on central nervous system targets. Derivatives of benzimidazole have been explored for their potential in treating neurological disorders . The unique structure of “2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” might be tailored to interact with neurological pathways, offering new hope for patients with neurodegenerative diseases or mental health conditions.
Eigenschaften
IUPAC Name |
2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPUOQIVQWABJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2879124.png)

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)
![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)
![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)
![N-(4-isopropylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2879135.png)




![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)